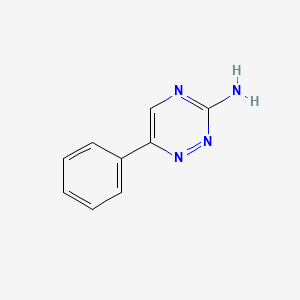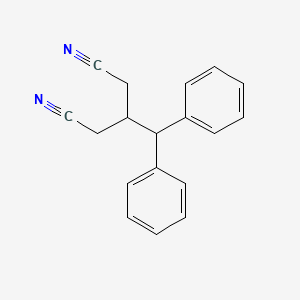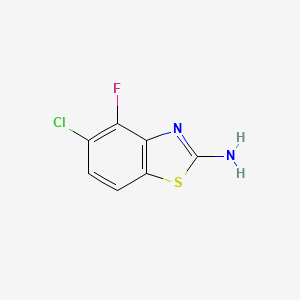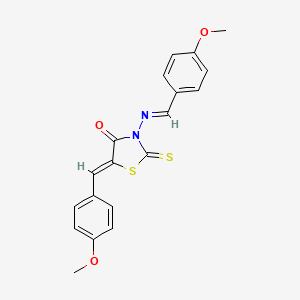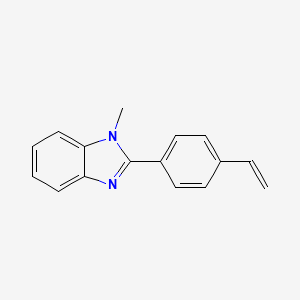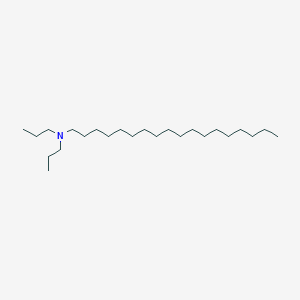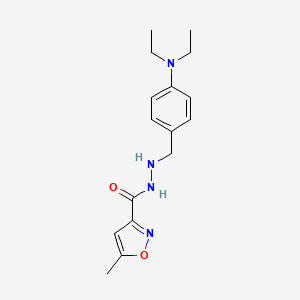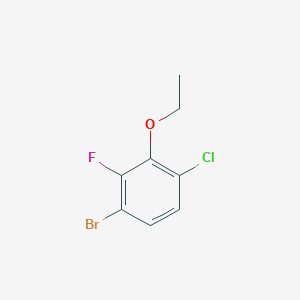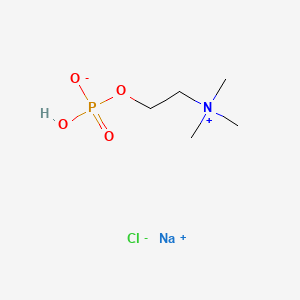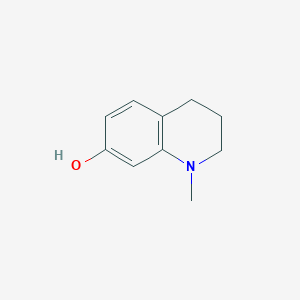![molecular formula C9H15FO B3059175 {4-Fluorobicyclo[2.2.2]octan-1-yl}methanol CAS No. 94994-16-8](/img/structure/B3059175.png)
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanol
Vue d'ensemble
Description
“{4-Fluorobicyclo[2.2.2]octan-1-yl}methanol” is a chemical compound with the CAS Number: 94994-16-8 . It has a molecular weight of 158.22 . The IUPAC name for this compound is (4-fluorobicyclo [2.2.2]octan-1-yl)methanol .
Synthesis Analysis
The synthesis of “{4-Fluorobicyclo[2.2.2]octan-1-yl}methanol” involves multiple steps . The process includes reactions with methanol, hydrazine hydrate, KOH, BF3OEt2, NaOMe, SF4, and BH3SMe2 . The reaction conditions vary for each step, involving different temperatures and durations .Molecular Structure Analysis
The InChI code for “{4-Fluorobicyclo[2.2.2]octan-1-yl}methanol” is 1S/C9H15FO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“{4-Fluorobicyclo[2.2.2]octan-1-yl}methanol” has a molecular weight of 158.22 . Its linear formula is C9H15FO . More specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Fluorination of Organic Molecules : The compound 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) has been confirmed as an effective reagent for introducing fluorine into organic molecules, particularly across phenyl-substituted carbon-carbon double bonds. This process achieves quantitative and Markovnikov-type regioselective formation of vicinal fluoro-hydroxy, fluoro-methoxy, or fluoro-acetoxy adducts (Stavber, Zupan, Poss, & Shia, 1995).
Fluorination of Aromatic Ketones : In another study, reactions of aryl alkyl ketones with 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) in methanol resulted in selective and almost quantitative formation of the corresponding α-fluoroketones (Stavber, Jereb, & Zupan, 2000).
Stereochemical Aspects in Ring Expansion : The reaction of 2-azanorbornan-3-yl methanols under certain conditions led to chiral-bridged azepanes with configuration dependent on the starting alcohol. This process is a high-yielding, stereoselective ring expansion to the 2-azabicyclo[3.2.1]octane system (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).
Supramolecular Networks in Analogues : Studies on (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol and its 9-chloro analogue revealed significant differences in the intermolecular interaction patterns due to the simple replacement of F by Cl, affecting the point-group symmetry and interaction types in these compounds (Rajalakshmi et al., 2012).
Catalysis in Dimethyl Carbonate Synthesis : DABCO-derived (1,4-diazobicyclo[2.2.2]octane) basic ionic liquids, related to the structure of the query compound, were developed for synthesizing dimethyl carbonate via transesterification of ethylene carbonate with methanol. This process showed high efficiency and recyclability of the catalyst (Yang, He, Dou, & Chanfreau, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
(4-fluoro-1-bicyclo[2.2.2]octanyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKUGIQZXDAIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280109 | |
| Record name | 4-Fluorobicyclo[2.2.2]octane-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanol | |
CAS RN |
94994-16-8 | |
| Record name | 4-Fluorobicyclo[2.2.2]octane-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94994-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobicyclo[2.2.2]octane-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




